N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, which is further substituted with a thiophene ring
Mechanism of Action
Target of Action
The primary targets of the compound “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide” are currently unknown. The compound’s structure suggests it may bind with high affinity to multiple receptors
Mode of Action
Based on its structural features, it may act as a nucleophile, with the negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicating potential sites for nucleophilic attack .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Based on its structural similarity to other bioactive compounds, it may have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a pyridine derivative, which can be achieved through various methods such as the Hantzsch pyridine synthesis.
Thiophene Substitution: The pyridine intermediate is then subjected to a substitution reaction with a thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with various biomolecules and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar in structure but lacks the pyridine ring.
Pyridine-3-sulfonamide: Similar but lacks the thiophene substitution.
N-(pyridin-2-yl)amides: Compounds with similar pyridine-based structures but different functional groups.
Uniqueness
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is unique due to the combination of the thiophene and pyridine rings with the sulfonamide group. This combination imparts distinct electronic properties and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-22(20,14-3-1-5-16-11-14)18-9-12-7-13(10-17-8-12)15-4-2-6-21-15/h1-8,10-11,18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYYSVEFZOLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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